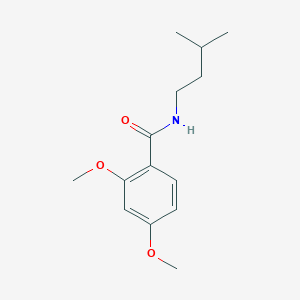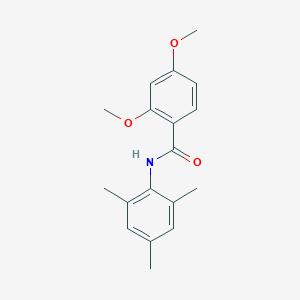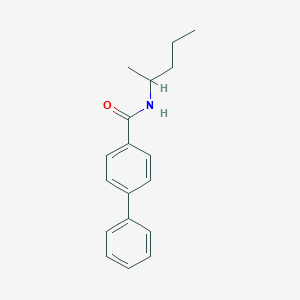![molecular formula C30H24N2O4 B291395 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been studied for its potential applications in various fields of research, including cancer treatment, drug development, and plant growth regulation. In cancer treatment, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug development, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been used as a lead compound for developing novel drugs with improved efficacy and safety profiles. In plant growth regulation, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been shown to enhance plant growth and stress tolerance by regulating gene expression and hormone signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has also been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has also been shown to regulate gene expression and modulate hormone signaling pathways, which may contribute to its effects on plant growth and stress tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X in lab experiments is its high potency and specificity, which allows for precise targeting of cellular pathways and processes. However, one limitation of using 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is its potential toxicity and side effects, which must be carefully evaluated and monitored.
Direcciones Futuras
There are several future directions for research on 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X, including:
1. Further elucidation of its mechanism of action and cellular targets
2. Development of more potent and selective derivatives of 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X
3. Evaluation of its efficacy and safety in preclinical and clinical studies for cancer treatment and drug development
4. Investigation of its potential applications in other fields, such as agriculture and environmental science
5. Exploration of its interactions with other compounds and drugs, and its potential for combination therapy.
Conclusion
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is a synthetic compound with potential applications in various fields of research, including cancer treatment, drug development, and plant growth regulation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X may lead to the development of novel therapies and solutions for various diseases and environmental challenges.
Métodos De Síntesis
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X can be synthesized through a multi-step process involving the reaction of 2-naphthol with ethyl chloroacetate to form a naphthyl-substituted ester intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to form the amide derivative, which is further reacted with 2-naphthylacetic acid to yield 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X.
Propiedades
Fórmula molecular |
C30H24N2O4 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
2-naphthalen-2-yloxy-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C30H24N2O4/c33-29(19-35-27-15-9-21-5-1-3-7-23(21)17-27)31-25-11-13-26(14-12-25)32-30(34)20-36-28-16-10-22-6-2-4-8-24(22)18-28/h1-18H,19-20H2,(H,31,33)(H,32,34) |
Clave InChI |
KOJOCTVLKSAWET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



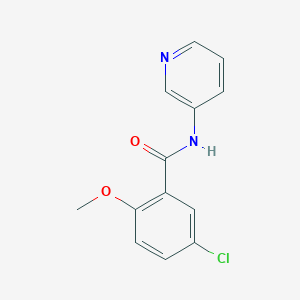
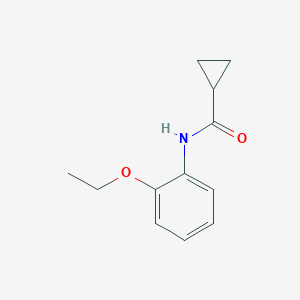
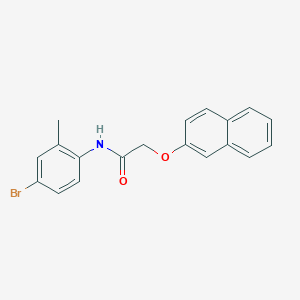
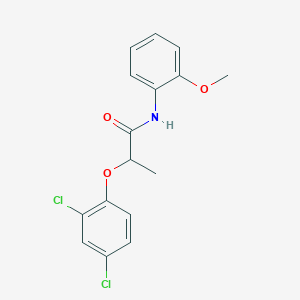
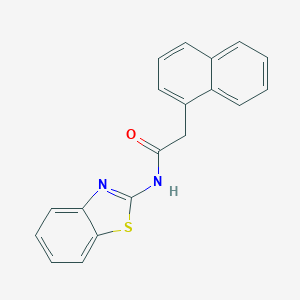
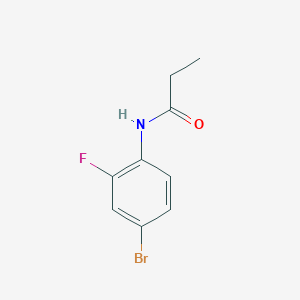
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
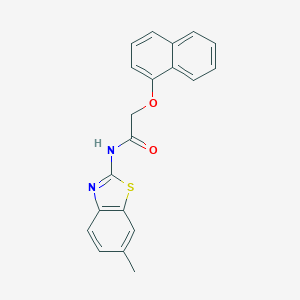

![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
